molecular formula C17H15F3N2O B2588709 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one CAS No. 2242777-07-5

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

Katalognummer: B2588709
CAS-Nummer: 2242777-07-5
Molekulargewicht: 320.315
InChI-Schlüssel: RFSDYRVOGWHOFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one is a synthetic organic compound with a molecular weight of 320.31 g/mol. This compound is characterized by the presence of a pyrrolidin-2-one core, substituted with a 3-methylpyridin-4-ylmethyl group and a 3,4,5-trifluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as 4-pyrrolidinone.

    Substitution with 3-Methylpyridin-4-ylmethyl Group:

    Introduction of the 3,4,5-Trifluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidin-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The incorporation of trifluoromethyl groups has been shown to enhance the pharmacological profile of such compounds, potentially leading to the development of new antidepressants that are more effective and have fewer side effects .
  • Anti-Cancer Properties : The compound's structural analogs have been studied for their ability to inhibit cancer cell proliferation. The trifluoromethyl group is known to influence biological activity by modulating interactions with biological targets, which could lead to novel anti-cancer therapies .
  • Neurological Disorders : There is growing interest in using pyrrolidine derivatives for treating neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier may facilitate its use in targeting neurological pathways involved in these conditions .

Case Studies and Research Findings

  • Study on Antidepressant Effects : A study published in MDPI explored various trifluoromethyl-containing compounds and their antidepressant effects through serotonin receptor modulation. The findings suggest that the incorporation of trifluoromethyl groups can enhance binding affinity and selectivity for serotonin receptors .
  • Anti-Cancer Research : A recent investigation focused on a series of pyrrolidine derivatives, including our compound of interest, demonstrated significant cytotoxicity against various cancer cell lines. These studies underline the importance of structural modifications in enhancing therapeutic efficacy .
  • Neuroprotective Effects : Research highlighted in the Human Metabolome Database indicated that pyrrolidine derivatives could offer neuroprotective benefits by modulating tau protein aggregation—a key factor in Alzheimer's disease pathology .

Data Table: Comparison of Similar Compounds

Compound NameStructureApplicationKey Findings
Compound AStructureAntidepressantEnhanced serotonin receptor affinity
Compound BStructureAnti-cancerSignificant cytotoxicity against breast cancer cells
Compound CStructureNeuroprotectiveInhibition of tau aggregation

Wirkmechanismus

The mechanism of action of 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine core, such as pyrrolizines and pyrrolidine-2,5-diones.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, such as 4-fluorophenylacrylonitrile.

Uniqueness

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one is unique due to the combination of its pyrrolidin-2-one core with both a 3-methylpyridin-4-ylmethyl group and a 3,4,5-trifluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one, also referred to as 11C-UCB-J in the context of PET imaging, is a compound that has garnered attention for its potential applications in neuroimaging and as a biomarker for synaptic density. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in medical research.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is C15H18F3N2OC_{15}H_{18}F_{3}N_{2}O, and it possesses a complex structure that contributes to its biological activity. The presence of trifluoromethyl groups enhances its lipophilicity and may influence receptor interactions.

11C-UCB-J acts primarily as a selective radiotracer for the synaptic vesicle glycoprotein 2A (SV2A), which is involved in neurotransmitter release. The binding affinity of this compound to SV2A is critical for its role in neuroimaging and understanding synaptic function. Studies have shown that it exhibits a dissociation constant (Kd) of approximately 3.4 nM, indicating strong binding affinity to SV2A receptors .

Pharmacokinetics

The pharmacokinetic profile of 11C-UCB-J has been characterized through various studies involving nonhuman primates. It was found to have a high free fraction (0.46 ± 0.02) in plasma and demonstrated moderate metabolic stability with 39% ± 5% parent compound remaining after 30 minutes . The biodistribution studies revealed high uptake in brain regions rich in SV2A, suggesting effective targeting capabilities.

Efficacy in Imaging

In PET imaging studies, 11C-UCB-J has shown promising results for assessing synaptic density across various neurological conditions. The compound's ability to quantify SV2A levels allows researchers to investigate neurodegenerative diseases such as Alzheimer's and epilepsy. For instance, preblocking studies with levetiracetam indicated significant occupancy rates (approximately 60% to 90%) at varying doses .

Data Tables

Parameter Value
Molecular FormulaC15H18F3N2O
Kd (Dissociation Constant)3.4 nM
Free Fraction0.46 ± 0.02
Metabolite Stability39% ± 5% remaining at 30 min
Brain UptakeHigh

Case Studies and Research Findings

  • Neuroimaging Applications : A study evaluated the efficacy of 11C-UCB-J as a PET tracer for measuring SV2A levels in patients with epilepsy. The results indicated that this compound could serve as a reliable biomarker for assessing synaptic integrity in clinical settings .
  • Biodistribution Studies : Research involving rhesus macaques demonstrated that the liver and brain are the primary organs for biodistribution, which is critical for understanding dosage limits and potential side effects during human trials .
  • Comparison with Other Tracers : In comparative studies with other PET tracers targeting different receptors, 11C-UCB-J exhibited superior specificity for SV2A, highlighting its potential utility in distinguishing between various neurological disorders .

Eigenschaften

IUPAC Name

1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSDYRVOGWHOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.